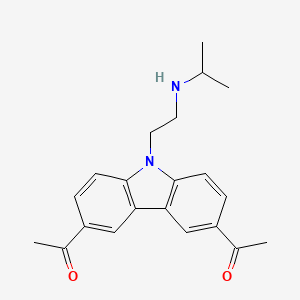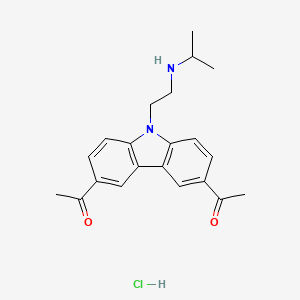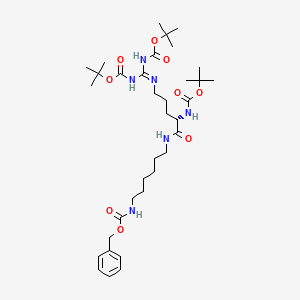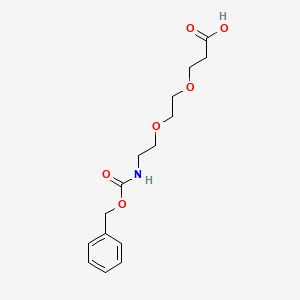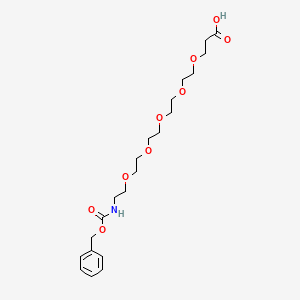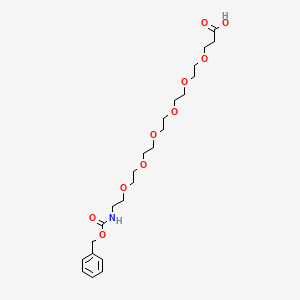![molecular formula C37H34N6O2 B606581 6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)- CAS No. 870615-40-0](/img/structure/B606581.png)
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-
Übersicht
Beschreibung
Triazolobenzodiazepines are a class of benzodiazepines that have a triazole ring fused to their diazepine ring . They are used in the treatment of various disorders like anxiety, insomnia, seizures, and muscle spasms .
Synthesis Analysis
The synthesis of similar compounds, such as derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, has been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine using cyclohexane, cyclohexene, and norbornene β-amino amides .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
- 1,5-Benzodiazepine Triazolo Derivatives and Inflammation: A study by Fruscella et al. (2001) investigated the anti-inflammatory properties of 1,5-Benzodiazepine tricyclic derivatives, specifically focusing on their effect on leukocyte migration and cytokine production in mice. These compounds, including variants of 6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine, demonstrated significant inhibition of leukocyte recruitment and reduction in interleukin-6 and prostaglandin E2 production, suggesting potential as anti-inflammatory agents (Fruscella et al., 2001).
Synthesis and Chemical Structure
- Novel Synthesis Approaches: Hester (1980) described a novel synthesis method for 6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines, which are closely related to the compound . This research contributed to the development of these compounds with potential biological activity (Hester, 1980).
Anticonvulsant and CNS Activity
- Anticonvulsant Effects: Research by Grossi et al. (1993) explored the anticonvulsant properties of certain 1,5-Benzodiazepines, including triazolo[4,3-a][1,5]benzodiazepines. These compounds showed notable anticonvulsant effects with low toxicity, suggesting potential therapeutic applications in epilepsy or related disorders (Grossi et al., 1993).
Antimicrobial Activities
- Antimicrobial Potential: A study conducted by Tayade et al. (2016) investigated the antimicrobial activities of newly synthesized benzodiazepines, including triazolo[4,3-a][1,4] benzodiazepines. These compounds exhibited promising results against various bacterial strains, indicating potential utility in antimicrobial therapies (Tayade et al., 2016).
Benzodiazepine Receptor Binding
- Receptor Binding Studies: Research focusing on the binding affinities of various benzodiazepine derivatives, including triazolo[4,3-a][1,4]benzodiazepines, has provided insights into their potential interactions with central nervous system receptors. These studies are crucial for understanding the pharmacological profiles of these compounds (Anzini et al., 1990).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-benzyl-2-[4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4H-[1,2,4]triazolo[3,4-d][1,5]benzodiazepin-6-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34N6O2/c1-25(2)41(23-26-13-5-3-6-14-26)34(44)24-42-32-19-11-12-20-33(32)43-35(27-15-7-4-8-16-27)39-40-36(43)30(37(42)45)21-28-22-38-31-18-10-9-17-29(28)31/h3-20,22,25,30,38H,21,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNMGTSDHSQBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N4C(=NN=C4C5=CC=CC=C5)C(C2=O)CC6=CNC7=CC=CC=C76 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![2-{4-[(N-phenylpentanamido)methyl]phenyl}benzoic acid](/img/structure/B606500.png)
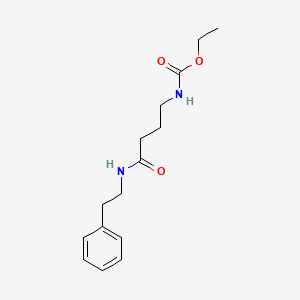
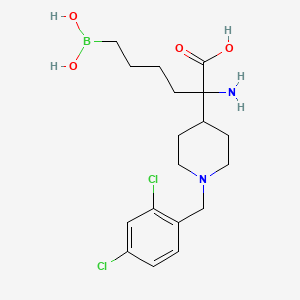
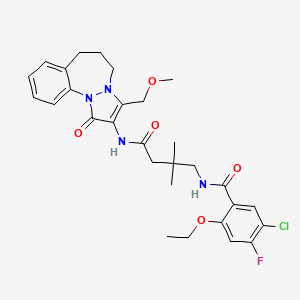
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

